An In-depth Technical Guide to 4-Vinylbenzyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to 4-Vinylbenzyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbenzyl acetate, a derivative of styrene, is a versatile bifunctional monomer utilized in the synthesis of a wide range of polymers. Its unique structure, incorporating both a polymerizable vinyl group and a reactive benzyl acetate moiety, allows for the creation of functional polymers with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-Vinylbenzyl acetate, serving as a vital resource for professionals in research and development.
Chemical Structure and Identification
4-Vinylbenzyl acetate, with the IUPAC name (4-ethenylphenyl)methyl acetate, possesses a molecular formula of C₁₁H₁₂O₂.[1][2] The structure features a vinyl group and an acetoxymethyl group attached to a benzene ring at the 1 and 4 positions, respectively.
Molecular Structure:
Caption: Chemical structure of 4-Vinylbenzyl acetate.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1592-12-7[1][2] |
| Molecular Formula | C₁₁H₁₂O₂[1][2] |
| Molecular Weight | 176.21 g/mol [1] |
| IUPAC Name | (4-ethenylphenyl)methyl acetate[1][2] |
| InChI Key | LEIKPUSDAWATBV-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC1=CC=C(C=C)C=C1[2] |
| Synonyms | p-Acetoxymethylstyrene, 4-Ethenylphenyl methyl acetate[3][4] |
Physicochemical Properties
4-Vinylbenzyl acetate is a clear, light yellow to light pink liquid under standard conditions.[2] It is susceptible to polymerization, especially when exposed to heat or light, and is therefore often stabilized with inhibitors like hydroquinone.[3]
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 125 °C at 12.0 mmHg[3] |
| Density | 1.047 g/cm³[4] |
| Refractive Index | 1.5355 to 1.5385 (20°C, 589 nm)[2] |
| Flash Point | >93 °C[3] |
| Vapor Pressure | 0.0194 mmHg at 25°C[4] |
| Solubility | Soluble in many organic solvents. |
| Storage Temperature | 2-8 °C, sealed in a dry environment |
Spectroscopic Data
The structural features of 4-Vinylbenzyl acetate can be confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for the vinyl, aromatic, benzylic, and acetyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, confirming the presence of the vinyl, aromatic, ester carbonyl, benzylic, and methyl carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Vinylbenzyl acetate shows key absorption bands corresponding to its functional groups. A strong absorption around 1730-1740 cm⁻¹ is indicative of the C=O stretch of the ester.[5] The C-O stretching of the ester appears in the 1200-1300 cm⁻¹ region. The vinyl group is characterized by C=C stretching around 1630 cm⁻¹ and C-H out-of-plane bending vibrations. Aromatic C-H and C=C stretching bands are also present. The infrared spectrum is stated to conform to the structure of the compound.[2]
Mass Spectrometry (MS): The exact mass of 4-Vinylbenzyl acetate is 176.083729621 Da.[1] Mass spectrometry would show a molecular ion peak corresponding to this mass, along with fragmentation patterns characteristic of the loss of the acetyl group and other fragments.
Reactivity and Polymerization
The reactivity of 4-Vinylbenzyl acetate is dominated by its two primary functional groups: the vinyl group and the benzyl acetate group.
Polymerization: The vinyl group readily undergoes free-radical polymerization, making 4-Vinylbenzyl acetate a valuable monomer for producing a variety of polymers.[6] It can be homopolymerized or copolymerized with other monomers to introduce the acetoxymethyl functionality into the polymer backbone.[6] This polymerization can be initiated thermally or with chemical initiators.
Caption: General workflow for the polymerization of 4-Vinylbenzyl acetate.
Reactions of the Benzyl Acetate Group: The ester linkage in the benzyl acetate moiety can be hydrolyzed under acidic or basic conditions to yield poly(4-vinylbenzyl alcohol). This post-polymerization modification allows for the creation of hydrophilic polymers from a more hydrophobic precursor.
Experimental Protocols
Synthesis of 4-Vinylbenzyl Acetate:
A common method for the synthesis of 4-Vinylbenzyl acetate involves the reaction of 4-vinylbenzyl chloride with an acetate salt.
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Reactants: 4-vinylbenzyl chloride, potassium acetate.
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Inhibitor: A polymerization inhibitor such as t-butylcatechol is added to prevent the polymerization of the vinyl group during the reaction.
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Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is typically used.
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Procedure:
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A mixture of 4-vinylbenzyl chloride, potassium acetate, and the polymerization inhibitor in DMSO is prepared in a round-bottom flask equipped with a condenser.
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The reaction mixture is heated (e.g., to 40°C) and stirred under an inert atmosphere (e.g., nitrogen) for an extended period (e.g., 20 hours).
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Upon completion of the reaction, the product is isolated by adding a non-polar solvent like ether, followed by washing the organic phase with water to remove the inorganic salts and DMSO.
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The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄).
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The solvent is removed under reduced pressure to yield 4-vinylbenzyl acetate.
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Safety Information
4-Vinylbenzyl acetate is classified as an irritant.[1][7]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is essential to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment.
Conclusion
4-Vinylbenzyl acetate is a key monomer in polymer chemistry, offering a versatile platform for the synthesis of functional polymers. Its well-defined chemical structure and predictable reactivity make it a valuable tool for researchers and scientists in various fields, including materials science and drug development. A thorough understanding of its chemical properties, spectroscopic data, and safe handling procedures is crucial for its effective and safe utilization in the laboratory and in industrial applications.
References
- 1. 4-Vinylbenzyl acetate | C11H12O2 | CID 2735161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Vinylbenzyl acetate, 95%, stabilized 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 4-Vinylbenzyl acetate, 95%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. lookchem.com [lookchem.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]
- 7. rsc.org [rsc.org]
